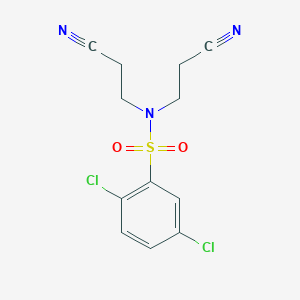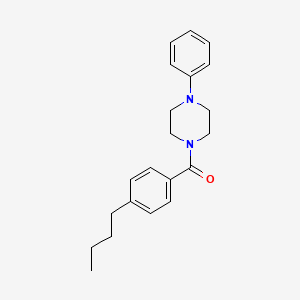
1-(4-butylbenzoyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(4-butylbenzoyl)-4-phenylpiperazine, commonly known as BBP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that is widely used in scientific research due to its potent pharmacological properties. BBP is a well-known agonist of the 5-HT1A receptor and acts as a potent serotonin receptor ligand.
Mécanisme D'action
BBP acts as an agonist of the 5-HT1A receptor and binds to the receptor with high affinity. The activation of the 5-HT1A receptor by BBP results in the modulation of various signaling pathways such as the cAMP pathway and the MAPK pathway. The activation of these pathways leads to the modulation of neurotransmitter release, which in turn affects various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BBP can modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. In vivo studies have shown that BBP can modulate various physiological processes such as anxiety, depression, and locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has several advantages as a pharmacological tool for scientific research. It is a potent agonist of the 5-HT1A receptor and has high selectivity for this receptor. BBP is also a stable compound that can be easily synthesized and purified. However, BBP also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. BBP also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
BBP has several potential future directions in scientific research. One potential direction is the development of new drugs that target the 5-HT1A receptor. BBP can be used as a starting point for the development of new compounds that have improved pharmacological properties such as increased potency and selectivity. Another potential direction is the use of BBP in the study of other serotonin receptor subtypes. BBP can be used as a template for the synthesis of compounds that target other serotonin receptor subtypes and can be used to study their roles in various physiological and pathological processes.
Conclusion:
In conclusion, BBP is a potent pharmacological tool that has been extensively used in scientific research to study the 5-HT1A receptor. BBP has several advantages as a pharmacological tool, including its high potency and selectivity. However, it also has some limitations, including its poor water solubility and short half-life. BBP has several potential future directions in scientific research, including the development of new drugs that target the 5-HT1A receptor and the study of other serotonin receptor subtypes.
Applications De Recherche Scientifique
BBP has been extensively used in scientific research as a pharmacological tool to study the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor, which is involved in a wide range of physiological and pathological processes such as anxiety, depression, and schizophrenia. BBP has been used to study the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.
Propriétés
IUPAC Name |
(4-butylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-3-7-18-10-12-19(13-11-18)21(24)23-16-14-22(15-17-23)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRFTTRXMUXUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



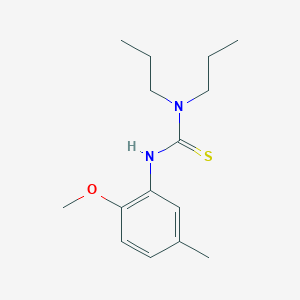

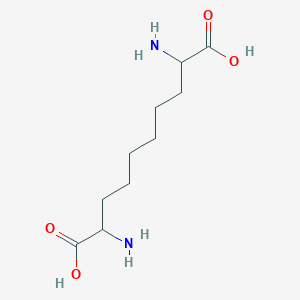
![1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4713816.png)
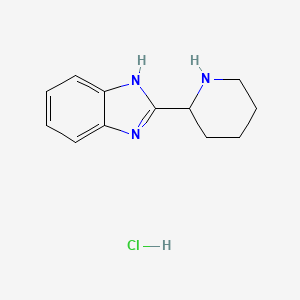
![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)

![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
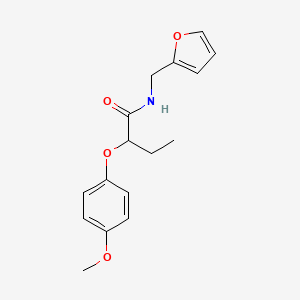
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
![1-[(3,5-dichloro-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4713888.png)
![1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713890.png)
